molecular formula C8H6BrFO2 B1273536 5-Bromo-2-fluorophenylacetic acid CAS No. 883514-21-4

5-Bromo-2-fluorophenylacetic acid

Cat. No.: B1273536
CAS No.: 883514-21-4
M. Wt: 233.03 g/mol
InChI Key: WSWMCZBGQYAYIS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorophenylacetic acid is an organic compound with the chemical formula C8H6BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively

Scientific Research Applications

5-Bromo-2-fluorophenylacetic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It is used in studies to understand the effects of halogenated phenylacetic acids on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

5-Bromo-2-fluorophenylacetic acid is currently being offered for experimental and research use . Its future applications will depend on the outcomes of these research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 5-Bromo-2-fluorophenylacetic acid involves the reaction of 2-fluorophenylacetic acid with magnesium bromide. The process typically includes the following steps :

    Reaction with Magnesium Bromide: 2-Fluorophenylacetic acid is reacted with a suspension of magnesium bromide in an organic solvent.

    Hydrolysis or Acidification: The reaction mixture is then subjected to hydrolysis or acidification to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reactors, continuous flow systems, and improved purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorophenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetic acids.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include alcohols and other reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic Acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    5-Bromo-2-fluorotoluene: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.

    3-Bromo-5-fluorophenylacetic Acid: Different substitution pattern on the phenyl ring, leading to different chemical properties and reactivity.

Uniqueness

5-Bromo-2-fluorophenylacetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMCZBGQYAYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393887
Record name 5-Bromo-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883514-21-4
Record name 5-Bromo-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromo-2-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(5-Bromo-2-fluoro-phenyl)-acetonitrile (0.5 g, 2.3 mmol) was treated with acetic acid (2 mL) and sulfuric acid (2 mL) in H2O (2 mL) at 95° C. for 5 hours. Aqueous worked-up afforded the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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